molecular formula C7H12NNaO4S B1324453 Sodium acryloyldimethyltaurate CAS No. 5165-97-9

Sodium acryloyldimethyltaurate

Cat. No.: B1324453
CAS No.: 5165-97-9
M. Wt: 229.23 g/mol
InChI Key: FWFUWXVFYKCSQA-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt acts as a monomer in the formation of polyelectrolyte copolymer gels. The compound interacts with various enzymes and proteins, enhancing the scrub resistance and dispersant performance of paper coatings and paint emulsions . Additionally, it serves as a dopant and a protonating agent for conducting polymers .

Cellular Effects

1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt influences cell function by acting as a monomer in the synthesis of hydrogel nanocomposites, which can be used as potential adsorbents for dyes . These hydrogels can affect cell signaling pathways, gene expression, and cellular metabolism, making them valuable in various biomedical applications .

Molecular Mechanism

At the molecular level, 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression . The compound’s ability to act as a protonating agent for conducting polymers further highlights its role in molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt demonstrates stability and resistance to degradation over time . Long-term studies have shown that it maintains its effectiveness in various applications, including bioengineering and water purification .

Dosage Effects in Animal Models

Studies on animal models have indicated that the effects of 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt vary with different dosages. At lower doses, it exhibits beneficial effects, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects is crucial for its safe application in biomedical research .

Metabolic Pathways

1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for its role in bioengineering and biomedicine .

Transport and Distribution

Within cells and tissues, 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, impacting its overall effectiveness .

Subcellular Localization

The subcellular localization of 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it can exert its biochemical effects .

Preparation Methods

The synthesis of Sodium acryloyldimethyltaurate involves the reaction of 2-methyl-2-propen-1-amine with 1-propanesulfonic acid in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale batch or continuous processes to produce the compound in high purity and yield .

Chemical Reactions Analysis

Sodium acryloyldimethyltaurate undergoes various chemical reactions, including:

Common reagents used in these reactions include radical initiators like ammonium persulfate and catalysts such as transition metal complexes. Major products formed from these reactions include polyacrylamide co-polymers and functionalized hydrogels .

Scientific Research Applications

Sodium acryloyldimethyltaurate has a wide range of scientific research applications:

Comparison with Similar Compounds

Sodium acryloyldimethyltaurate is unique due to its combination of an acrylamide moiety and a sulfonic acid group. Similar compounds include:

These compounds share similar properties but differ in their specific applications and the types of polymers they form.

Properties

IUPAC Name

sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFUWXVFYKCSQA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15214-89-8 (Parent)
Record name Sodium acryloyldimethyltaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2027591
Record name 2-Acrylamido-2-methylpropanesulphonate sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5165-97-9
Record name Sodium acryloyldimethyltaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acrylamido-2-methylpropanesulphonate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ACRYLOYLDIMETHYLTAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9Q6EKI0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

174.4 parts of a 50% NaOH solution are dissolved in 373.8 parts of deionized water to make a 16% solution. The solution is cooled to room temperature. 452 parts of 2-acrylamido-2-methylpropane sulfonic acid monomer (AMPS) are added to the solution at between about 25 and about 30° C. After the AMPS has fully dissolved, the solution is cooled to 20° C. and the pH is adjusted to 9.1. The solvent is removed to yield sodium 2-acrylamido-2-methylpropane sulfonate monomer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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